molecular formula C26H24ClN3O3S B2681333 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 867040-46-8

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No. B2681333
CAS RN: 867040-46-8
M. Wt: 494.01
InChI Key: DZARYHMAMXWQQX-UHFFFAOYSA-N
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Description

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the quinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or receptors involved in the development of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, the compound has been found to exhibit anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of modifying the structure of the compound to improve its pharmacokinetic properties and increase its efficacy against various diseases. Another area of interest is the elucidation of the compound's mechanism of action, which could provide insights into the development of new therapeutic targets. Additionally, researchers are investigating the potential of using this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves the reaction of 6-chloro-4-(4-phenylpiperazin-1-yl)quinoline with methanesulfonyl chloride and sodium hydride in dimethylformamide. This reaction results in the formation of the desired compound with a yield of 60-70%. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit promising activity against cancer, inflammation, and infectious diseases. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-21-8-10-22(11-9-21)34(31,32)25-18-28-24-12-7-19(27)17-23(24)26(25)30-15-13-29(14-16-30)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARYHMAMXWQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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